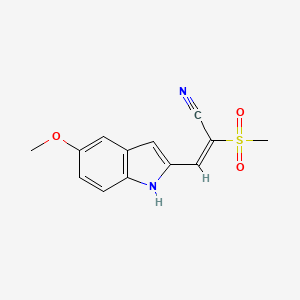

3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(5-methoxy-1H-indol-2-yl)-2-methylsulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-11-3-4-13-9(6-11)5-10(15-13)7-12(8-14)19(2,16)17/h3-7,15H,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJQBHFXHYJFFM-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C=C(C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=C2)/C=C(\C#N)/S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585922 | |

| Record name | (2E)-2-(Methanesulfonyl)-3-(5-methoxy-1H-indol-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900014-99-5 | |

| Record name | (2E)-2-(Methanesulfonyl)-3-(5-methoxy-1H-indol-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the indole ring using methyl iodide in the presence of a base such as potassium carbonate.

Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, often using methanesulfonyl chloride and a base like triethylamine.

Acrylonitrile Addition: The final step involves the addition of the acrylonitrile group, which can be achieved through a Knoevenagel condensation reaction between the indole derivative and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or other reduced forms.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary amines.

Substitution: Various substituted indole derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a precursor in organic synthesis.

Biology and Medicine:

- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

- Used in the development of novel therapeutic agents targeting specific biological pathways.

Industry:

- Potential applications in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological macromolecules, while the acrylonitrile group can form covalent bonds with nucleophilic sites in proteins.

Comparison with Similar Compounds

Structural Analog 1: (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

Molecular Formula : C₂₀H₁₈N₂O₃

Molecular Weight : 334.37 g/mol

Key Features :

- Substituents : Trimethoxy phenyl group at position 2, indole at position 3.

- Synthesis: Prepared via condensation of indole-3-carbaldehyde with (3,4,5-trimethoxyphenyl)acetonitrile in methanolic sodium methoxide .

- Activity : Exhibits spasmolytic and cytotoxic properties, likely due to the electron-rich trimethoxy group enhancing interaction with tubulin or ion channels .

- Structural Insight : X-ray crystallography confirms the Z-isomer configuration, with planarity favoring π-π stacking in biological targets .

Comparison :

Structural Analog 2: (E)-2-(Methylsulfonyl)-3-(1-((4-nitrophenyl)sulfonyl)-1H-pyrrol-2-yl)acrylonitrile

Molecular Formula : C₁₄H₁₁N₃O₆S₂

Molecular Weight : 380.00 g/mol

Key Features :

Comparison :

Structural Analog 3: (E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile

Molecular Formula : C₂₅H₁₈N₂O₃S

Molecular Weight : 426.49 g/mol

Key Features :

- Substituents : Tosyl (p-toluenesulfonyl) group on indole and phenyl acrylonitrile.

- Structural Insight : Crystal packing reveals a dihedral angle of 89.95° between indole and phenyl rings, suggesting conformational rigidity .

- Activity: Not explicitly reported, but the tosyl group may enhance solubility or proteolytic stability .

Comparison :

- The bulky tosyl group increases molecular weight (426 vs.

Structural Analog 4: (Z)-3-(1H-Indol-3-yl)acrylonitrile

Molecular Formula : C₁₁H₈N₂

Molecular Weight : 168.20 g/mol

CAS Number : 85452-79-5

Key Features :

- Substituents : Unsubstituted indole and acrylonitrile.

Comparison :

- The absence of methoxy and sulfonyl groups reduces molecular complexity and likely diminishes target affinity or specificity compared to the methylsulfonyl-containing compound .

Structure-Activity Relationship (SAR) Insights

- Methoxy Groups : The 5-methoxy group in the target compound may enhance binding to hydrophobic pockets (e.g., in kinases or GPCRs) .

- Sulfonyl Groups : Methylsulfonyl contributes to electrophilicity, enabling covalent interactions, while bulkier sulfonyls (e.g., tosyl) may reduce bioavailability .

- Cyanide Functionality : The acrylonitrile moiety is critical for Michael acceptor activity, facilitating covalent bond formation with cysteine residues .

Biological Activity

3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data from various studies.

- Molecular Formula : C₁₃H₁₂N₂O₃S

- Molecular Weight : 276.32 g/mol

- CAS Number : 900014-99-5

- MDL Number : MFCD07021408

Antimicrobial Activity

Recent studies have demonstrated that compounds related to indole structures exhibit significant antimicrobial properties. For instance, derivatives of indole, including those similar to 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile, have shown effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.98 μg/mL (for some derivatives) | Effective against MRSA and biofilm formation |

| Mycobacterium tuberculosis | Not specified | Related compounds showed activity against mycobacterial strains |

| Candida albicans | 7.80 μg/mL (for some derivatives) | Moderate antifungal activity observed |

| Escherichia coli | Inactive | No significant activity against Gram-negative bacteria |

The compound has been noted for its ability to inhibit the growth of S. aureus and other staphylococci, which is crucial given the rising resistance to conventional antibiotics .

Anticancer Activity

Research has also indicated promising anticancer properties for similar indole-based compounds. For example, certain derivatives exhibited significant antiproliferative effects on various cancer cell lines:

| Cell Line | Effect Observed | Notes |

|---|---|---|

| A549 (lung cancer) | Significant growth suppression | Preferentially inhibited rapidly dividing cells |

| Non-tumor fibroblasts | Lesser effect | Demonstrated selectivity towards cancerous cells |

The mechanisms underlying these effects may involve the modulation of cell signaling pathways and the induction of apoptosis in cancer cells .

The biological activity of 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile may be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis, leading to cell death.

- Biofilm Disruption : The ability to inhibit biofilm formation in S. aureus suggests a potential mechanism for combating chronic infections.

- Cytotoxic Effects on Cancer Cells : Induction of apoptosis and disruption of cell cycle progression have been observed in treated cancer cells.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various indole derivatives, including those structurally related to 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile. The findings underscored the importance of structural modifications in enhancing biological activity:

- Compounds with specific substitutions exhibited lower MIC values against resistant strains of bacteria.

- The antiproliferative effects were confirmed through assays measuring cell viability and proliferation rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-methoxy-1H-indol-2-yl)-2-(methylsulfonyl)-acrylonitrile, and how are intermediates characterized?

- The compound can be synthesized via Knoevenagel condensation, where an activated methylene group (e.g., from a sulfonyl-acrylonitrile precursor) reacts with a substituted indole aldehyde. Key intermediates are typically characterized using NMR (e.g., δ 3.18–3.19 ppm for methylsulfonyl protons) and HR-MS to confirm molecular ions (e.g., m/z 380.0011 for a related sulfonyl acrylonitrile) . IR spectroscopy is used to verify nitrile groups (~2245 cm) and sulfonyl stretches (~1150–1350 cm) .

Q. How is the crystal structure of this compound analyzed, and what intramolecular interactions influence its conformation?

- Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and torsion angles. For example, in analogous acrylonitriles, the C=C–C≡N backbone shows planarity deviations <0.003 Å, while aromatic rings may adopt dihedral angles up to 64° due to steric hindrance. Intermolecular interactions like C–H⋯N hydrogen bonds (e.g., 2.31 Å) stabilize crystal packing . SHELX programs are widely used for structure refinement .

Q. What spectroscopic techniques are critical for confirming the purity and identity of this compound?

- NMR (400–600 MHz) resolves methoxy (δ ~3.8–4.0 ppm), indole NH (δ ~11.9–12.0 ppm), and sulfonyl methyl groups (δ ~3.18 ppm). ESI-HRMS provides exact mass validation (e.g., error <2 ppm). IR confirms functional groups, while HPLC with UV detection (λ ~270–300 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound in biological or catalytic systems?

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (e.g., indole ring) and nucleophilic/electrophilic regions. Fukui functions and dual descriptors map reactive centers, explaining covalent binding to biological targets (e.g., enzymes). QSPR models correlate quantum parameters (e.g., ionization potential) with experimental inhibition efficiencies .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acrylonitriles?

- Discrepancies in IC values or inhibition mechanisms may arise from assay conditions (e.g., pH, solvent). Meta-analyses of dose-response curves and molecular docking studies (e.g., using AutoDock Vina) can differentiate target selectivity. For example, sulfonyl groups may enhance binding to cysteine residues in kinases via covalent interactions, while methoxy-indole moieties modulate hydrophobicity .

Q. How are structure-activity relationships (SARs) optimized for acrylonitrile derivatives in drug discovery?

- Systematic substitution of the indole (e.g., 5-methoxy vs. 5-chloro) and sulfonyl groups (e.g., methyl vs. trifluoromethyl) is evaluated using cell-based assays (e.g., glioblastoma U87MG viability). SAR trends are validated through comparative molecular field analysis (CoMFA), highlighting steric/electrostatic contributions to potency .

Q. What experimental and computational methods validate the corrosion inhibition mechanism of such compounds on metal surfaces?

- Electrochemical impedance spectroscopy (EIS) measures charge-transfer resistance, while potentiodynamic polarization quantifies inhibition efficiency (e.g., 85–90% at 10 M). Atomic force microscopy (AFM) visualizes adsorbed inhibitor layers. MD simulations (e.g., in 1M HCl) model adsorption energies, corroborating experimental data .

Methodological Notes

- Data Contradictions : Conflicting inhibition efficiencies or crystallographic parameters require cross-validation using multiple techniques (e.g., SC-XRD + DFT for bond angles) .

- Synthetic Optimization : Low yields (e.g., 31–34% in sulfonyl acrylonitriles) are addressed by varying catalysts (e.g., piperidine vs. DMAP) or solvents (DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.